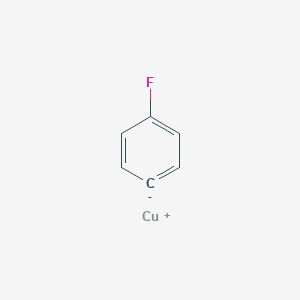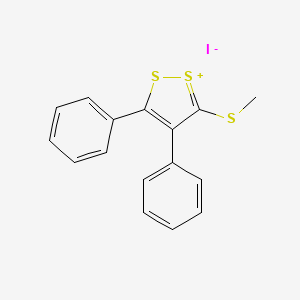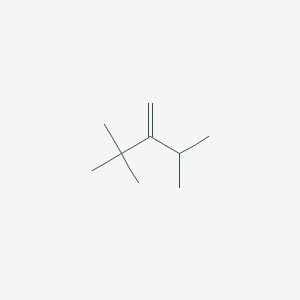
2,2,4-Trimethyl-3-methylidenepentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-3-methylidenepentane: is an organic compound with the molecular formula C9H18 . It is a branched hydrocarbon and a derivative of pentane. This compound is known for its unique structure, which includes a methylidene group attached to a pentane backbone. It is used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-3-methylidenepentane typically involves the alkylation of isobutylene with isobutyraldehyde. The reaction is catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions include maintaining a temperature range of 0-50°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microchannel reactors that enhance mass and heat transfer, leading to higher yields and selectivity. The raw materials used include isobutylene and isobutyraldehyde, with catalysts such as sodium hydroxide or aluminum chloride .
化学反応の分析
Types of Reactions: 2,2,4-Trimethyl-3-methylidenepentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Formation of 2,2,4-Trimethyl-3-pentanol or 2,2,4-Trimethyl-3-pentanone.
Reduction: Formation of 2,2,4-Trimethylpentane.
Substitution: Formation of 2,2,4-Trimethyl-3-chloropentane or 2,2,4-Trimethyl-3-bromopentane
科学的研究の応用
Chemistry: 2,2,4-Trimethyl-3-methylidenepentane is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, it is used as a model compound to study the metabolism of branched hydrocarbons in microorganisms.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other specialty chemicals .
作用機序
The mechanism of action of 2,2,4-Trimethyl-3-methylidenepentane involves its interaction with various chemical reagents. For example, during oxidation, the methylidene group is attacked by oxidizing agents, leading to the formation of alcohols or ketones. In reduction reactions, the double bond in the methylidene group is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
2,2,4-Trimethylpentane:
2,2,4-Trimethyl-1-pentene: Another isomer with a double bond in a different position.
2,2,4-Trimethyl-3-pentanol: An alcohol derivative of 2,2,4-Trimethyl-3-methylidenepentane.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct reactivity compared to its isomers. This makes it valuable in specific synthetic applications where the reactivity of the double bond is required .
特性
CAS番号 |
20442-64-2 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
2,2,4-trimethyl-3-methylidenepentane |
InChI |
InChI=1S/C9H18/c1-7(2)8(3)9(4,5)6/h7H,3H2,1-2,4-6H3 |
InChIキー |
AZTXNNJFCXLFLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


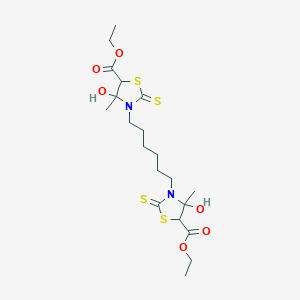
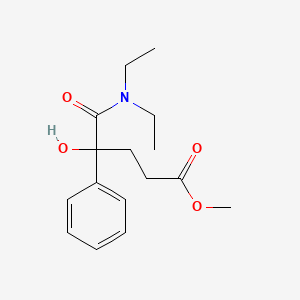
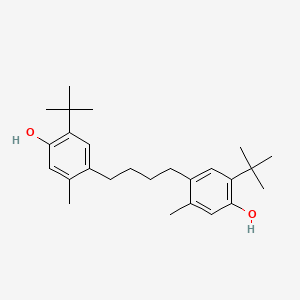
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
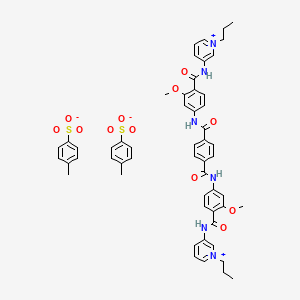
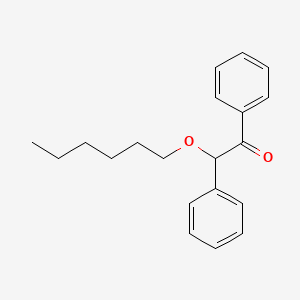
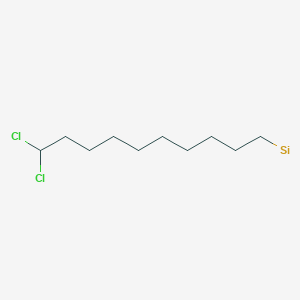
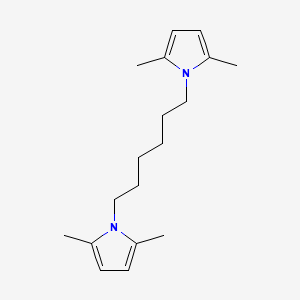
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
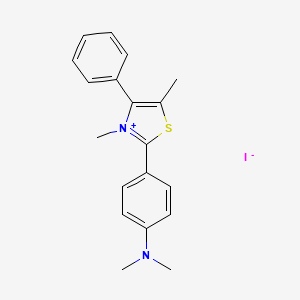
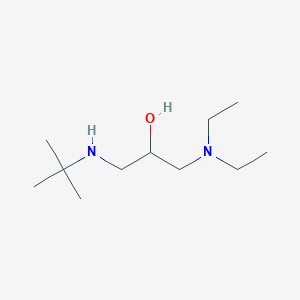
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
